molecular formula C14H12N2O3S2 B2534066 (Z)-2-(5-(indolin-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 712307-77-2

(Z)-2-(5-(indolin-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No. B2534066
M. Wt: 320.38
InChI Key: BJZNWKLHLVJFND-XFFZJAGNSA-N
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Description

Synthesis Analysis

Indole derivatives, which include the compound , have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Various natural compounds, such as tryptophan, contain indole as a parent nucleus .


Molecular Structure Analysis

Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

Indole is a crystalline, colorless substance with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores made it an important heterocyclic compound having broad-spectrum biological activities .

Scientific Research Applications

Aldose Reductase Inhibition

One of the significant applications of this compound class is as potent and selective aldose reductase inhibitors. These compounds exhibit a wide range of pharmacological activities, including antifungal properties and the ability to inhibit aldose reductase, a key enzyme implicated in diabetic complications. For instance, a study by Kučerová-Chlupáčová et al. (2020) identified specific derivatives that were found to be over five times more potent than epalrestat, a clinically used aldose reductase inhibitor. The compounds showed submicromolar IC50 values and mixed-type inhibition, suggesting their potential as effective aldose reductase inhibitors with applications in managing diabetic complications (Kučerová-Chlupáčová et al., 2020).

Antimicrobial and Antifungal Activities

Another critical application area is in antimicrobial and antifungal activities. For example, compounds within this class have been synthesized and evaluated for potential antimicrobial agents against a variety of bacteria, mycobacteria, and fungi. Krátký et al. (2017) synthesized derivatives that were active against mycobacteria, with specific compounds demonstrating high activity against Mycobacterium tuberculosis. This study indicates the compound's potential as a basis for developing new antimicrobial agents (Krátký et al., 2017).

Anticancer and Antiangiogenic Effects

Research has also explored the anticancer and antiangiogenic properties of thioxothiazolidin-4-one derivatives. Chandrappa et al. (2010) investigated novel derivatives for their ability to inhibit tumor growth and tumor-induced angiogenesis in a mouse model. The study found that these compounds significantly reduced tumor volume and cell number, suggesting their potential as anticancer agents with the ability to inhibit both tumor growth and angiogenesis (Chandrappa et al., 2010).

Fluorescence Properties for Metal Ion Detection

Moreover, the fluorescence properties of this compound class have been utilized in the selective detection of metal ions, such as Co2+. A study highlighted the synthesis of a derivative that showed a strong fluorescent quenching effect specifically for Co2+, indicating its utility as a fluorescent chemical sensor for the selective detection of cobalt ions (Li Rui-j, 2013).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The unique structure of “(Z)-2-(5-(indolin-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid” allows for diverse applications, indicating promising future directions in drug development and other areas of scientific research.

properties

IUPAC Name

2-[(5Z)-5-(2,3-dihydroindol-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c17-12(18)8-16-13(19)11(21-14(16)20)7-15-6-5-9-3-1-2-4-10(9)15/h1-4,7H,5-6,8H2,(H,17,18)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZNWKLHLVJFND-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-(indolin-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

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